molecular formula C17H14ClF3N2O B3491314 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3491314
M. Wt: 354.8 g/mol
InChI Key: NMFVDFNZHZIJEF-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound characterized by the presence of chloro, difluoro, and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, and nucleophiles such as amines or thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro groups .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone lies in its combination of chloro, difluoro, and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O/c18-14-10-16(21)15(20)9-13(14)17(24)23-7-5-22(6-8-23)12-3-1-11(19)2-4-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFVDFNZHZIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
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(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

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